2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-amino-2-phenylacetamide with a pyrazole derivative under controlled conditions. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling . This inhibition disrupts the signaling pathways, leading to the suppression of B-cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-phenylacetamide: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
N-(1H-pyrazol-4-yl)acetamide: Lacks the phenyl group, which may reduce its binding affinity to certain targets.
2-amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide: Similar structure but with the pyrazole ring attached at a different position, potentially altering its biological activity.
Uniqueness
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H12N4O/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9/h1-7,10H,12H2,(H,13,14)(H,15,16) |
InChI Key |
WMEBWSUALAMHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.